4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-fluorobenzaldehyde with 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the fluorobenzylidene moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the fluorine atom in 4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for further research and development .
Properties
CAS No. |
497823-57-1 |
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Molecular Formula |
C14H10FN5S |
Molecular Weight |
299.33 g/mol |
IUPAC Name |
4-[(E)-(4-fluorophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10FN5S/c15-11-6-4-10(5-7-11)9-17-20-13(18-19-14(20)21)12-3-1-2-8-16-12/h1-9H,(H,19,21)/b17-9+ |
InChI Key |
FXCOXIRFHFVIKA-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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